

HTS01037 off-target effects on other FABP isoforms

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Compound of Interest

Compound Name: HTS01037

Cat. No.: B1673419

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Technical Support Center: HTS01037

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **HTS01037** on Fatty Acid-Binding Protein (FABP) isoforms. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of **HTS01037** for different FABP isoforms?

A1: **HTS01037** is known to be a potent inhibitor of Adipocyte FABP (AFABP, aP2, FABP4). However, it exhibits off-target effects on other FABP isoforms, particularly at higher concentrations, acting as a pan-specific FABP inhibitor.^{[1][2]} The binding affinities (K_i) for various FABP isoforms have been determined and are summarized in the table below.

Data Presentation

Table 1: Binding Affinities (K_i) of **HTS01037** for Various FABP Isoforms

FABP Isoform	Apparent Ki (μM)	Reference
Adipocyte (FABP4, aP2)	0.67 ± 0.18	--INVALID-LINK--[2]
Heart (FABP3)	9.1	--INVALID-LINK--[3][4]
Epidermal (FABP5)	3.4	--INVALID-LINK--[3][4]
Liver	>10	--INVALID-LINK--
Intestinal	>10	--INVALID-LINK--
Epithelial	>10	--INVALID-LINK--

Q2: My experiment suggests **HTS01037** is affecting a non-adipocyte FABP. How can I confirm this?

A2: If you suspect off-target effects, it is crucial to determine the Ki of **HTS01037** for the specific FABP isoform in your experimental system. A common method for this is a competitive binding assay using a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS). The detailed protocol for this assay is provided below.

Experimental Protocols

Protocol: Determination of **HTS01037** Binding Affinity using a Fluorescent Displacement Assay

This protocol describes how to determine the apparent inhibition constant (Ki) of **HTS01037** for a specific FABP isoform by measuring the displacement of the fluorescent probe 1,8-ANS.[1][2]

Materials:

- Purified FABP isoform of interest
- **HTS01037**
- 1,8-ANS (1-anilinonaphthalene-8-sulfonic acid)
- 25 mM Tris-HCl, pH 7.4
- Absolute ethanol

- Fluorescence spectrophotometer
- Cuvettes
- Microcentrifuge tubes

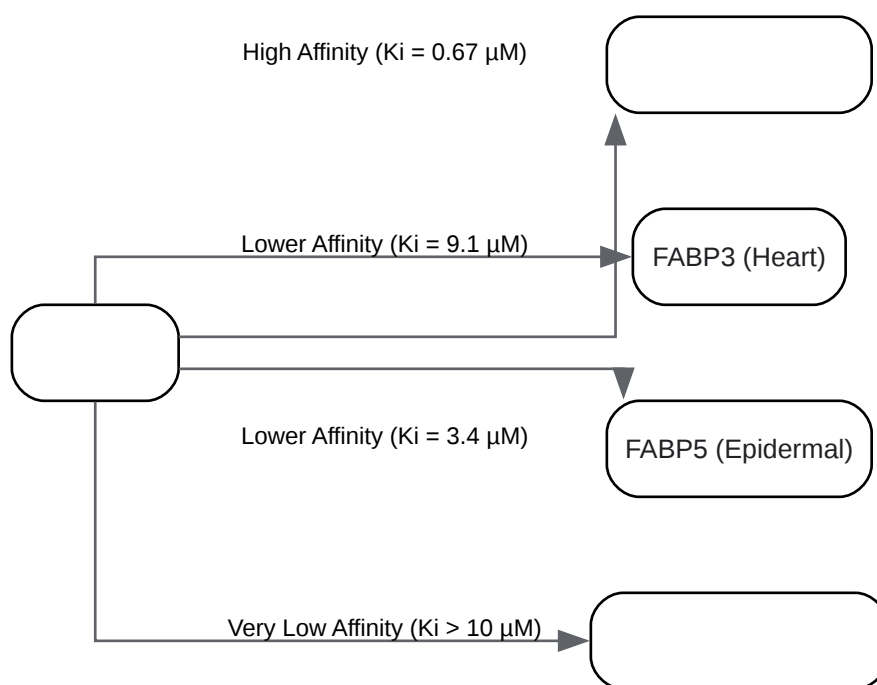
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of 1,8-ANS in absolute ethanol.
 - Dilute the 1,8-ANS stock solution in 25 mM Tris-HCl (pH 7.4) to a final concentration of 5 μ M. The final ethanol concentration should be kept low (e.g., 0.05%) to avoid affecting protein structure.
 - Prepare a stock solution of **HTS01037** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of **HTS01037** in 25 mM Tris-HCl (pH 7.4).
- Assay Performance:
 - To a cuvette, add 500 μ L of the 5 μ M 1,8-ANS solution.
 - Add a fixed concentration of the purified FABP isoform to the cuvette. The concentration of the protein should be determined empirically to give a significant fluorescence signal.
 - Titrate the FABP/1,8-ANS mixture with increasing concentrations of **HTS01037**.
 - After each addition of **HTS01037**, gently mix and allow the reaction to equilibrate (incubation time may need to be optimized).
 - Measure the fluorescence intensity using a fluorescence spectrophotometer. Set the excitation wavelength to 370 nm and the emission wavelength to 475 nm.^[5]
- Data Analysis:
 - Plot the fluorescence intensity as a function of the **HTS01037** concentration.

- The data can be fitted to a competitive binding equation to determine the IC₅₀ value (the concentration of **HTS01037** that displaces 50% of the fluorescent probe).
- The apparent K_i can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.

Mandatory Visualizations

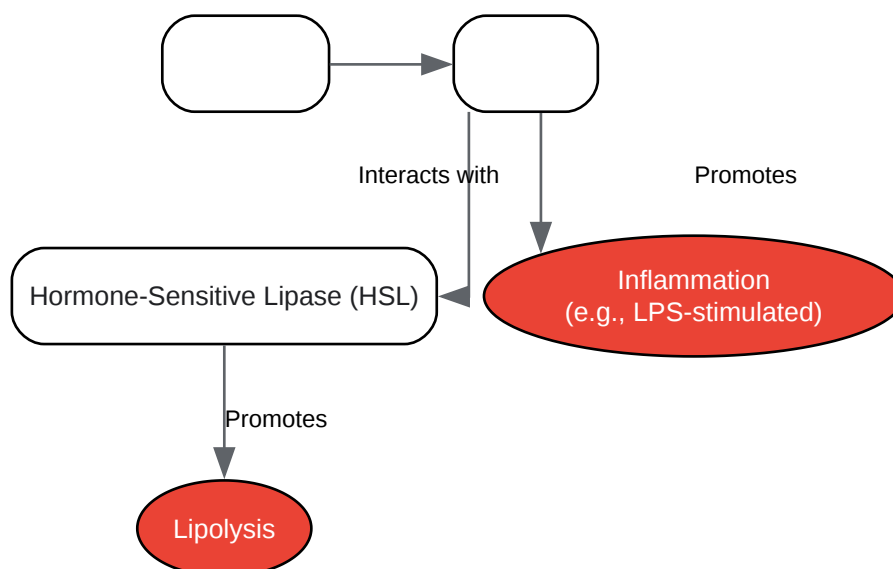
Here are diagrams illustrating key concepts related to **HTS01037** and its off-target effects.



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Caption: Binding affinity of **HTS01037** to different FABP isoforms.

Caption: Workflow for determining **HTS01037** binding affinity.



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Caption: Simplified signaling pathway showing **HTS01037** inhibition of FABP4-mediated processes.

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